Product packaging for 2-Bromo-3-fluorophenylacetylene(Cat. No.:CAS No. 1855543-30-4)

2-Bromo-3-fluorophenylacetylene

Cat. No.: B2895673
CAS No.: 1855543-30-4
M. Wt: 199.022
InChI Key: CMJAHIQGIILKEM-UHFFFAOYSA-N
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Description

Significance of Arylacetylenes as Versatile Synthetic Intermediates

Arylacetylenes, hydrocarbons containing an aromatic ring attached to a carbon-carbon triple bond, are highly versatile building blocks in organic chemistry. rsc.orgnih.gov Their rigid structure and the high electron density of the alkyne group make them reactive in a variety of transformations. They readily participate in reactions such as cross-coupling, cycloadditions, and hydration, allowing for the construction of complex molecular architectures. nih.govresearchgate.netresearchgate.net For instance, the Sonogashira coupling, a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, is a cornerstone of modern synthesis, enabling the formation of carbon-carbon bonds with high efficiency and selectivity. nih.gov Furthermore, the cleavage of the carbon-carbon triple bond in arylacetylenes can provide access to aryl carboxylic acids, further expanding their synthetic utility. researchgate.netorganic-chemistry.org

Strategic Role of Halogenation in Modulating Reactivity and Selectivity within Phenylacetylene (B144264) Scaffolds

The introduction of halogen atoms onto the phenyl ring of a phenylacetylene molecule profoundly influences its chemical behavior. rsc.org Halogens are electronegative atoms that can withdraw electron density from the aromatic ring through an inductive effect, while also donating electron density through a resonance effect. acs.org The interplay of these electronic effects, which varies depending on the specific halogen and its position on the ring, allows for fine-tuning of the reactivity and selectivity of the molecule. acs.orggeeksforgeeks.org For example, halogenation can alter the acidity of the acetylenic proton, influence the regioselectivity of addition reactions to the triple bond, and provide a handle for further functionalization through cross-coupling reactions. masterorganicchemistry.combeilstein-journals.org The ability to strategically place different halogens on the phenylacetylene scaffold provides chemists with a powerful tool to control the outcome of chemical reactions.

Overview of 2-Bromo-3-fluorophenylacetylene within the Context of Halogenated Arylacetylene Chemistry

Interactive Data Table: Properties of this compound

PropertyValue
CAS Number 1855543-30-4
Molecular Formula C8H4BrF
Molecular Weight 199.02 g/mol
SMILES Code C#CC1=CC=CC(F)=C1Br

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H4BrF B2895673 2-Bromo-3-fluorophenylacetylene CAS No. 1855543-30-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-1-ethynyl-3-fluorobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrF/c1-2-6-4-3-5-7(10)8(6)9/h1,3-5H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMJAHIQGIILKEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=C(C(=CC=C1)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrF
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Reactivity and Transformational Chemistry of 2 Bromo 3 Fluorophenylacetylene

Cross-Coupling Reactions of 2-Bromo-3-fluorophenylacetylene

The presence of a carbon-bromine (C-Br) bond on the aromatic ring makes this compound a suitable substrate for a variety of cross-coupling reactions. These transformations are fundamental in constructing more complex molecular architectures by forming new carbon-carbon bonds at the site of the bromine atom.

Palladium-Catalyzed Cross-Couplings with Various Nucleophiles

Palladium-catalyzed cross-coupling reactions are powerful tools for forming C-C bonds. uni-rostock.de In the context of this compound, the C-Br bond serves as a reactive handle for coupling with a range of nucleophilic partners.

Two of the most prominent examples of such reactions are the Sonogashira and Suzuki-Miyaura couplings.

Sonogashira Coupling: This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and typically a copper(I) co-catalyst. wikipedia.org this compound can readily participate as the aryl halide component, reacting with various terminal alkynes to produce unsymmetrical diarylacetylenes or other alkynylated derivatives. wikipedia.orgrsc.org The reaction proceeds under mild conditions, often at room temperature and with a mild base like an amine, which also can serve as the solvent. wikipedia.org The trimethylsilyl (B98337) group is often used as a temporary protecting group for terminal alkynes in these reactions. wikipedia.org

Suzuki-Miyaura Coupling: This versatile method couples an organoboron compound (like a boronic acid or ester) with an organohalide. uni-rostock.deresearchgate.net The C-Br bond of this compound can be selectively activated by a palladium(0) catalyst, which undergoes oxidative addition. The subsequent steps of transmetalation with the organoboron species and reductive elimination forge a new carbon-carbon single bond, linking the 3-fluoro-2-(ethynyl)phenyl moiety to another organic group. uni-rostock.de This reaction tolerates a wide variety of functional groups and has become a cornerstone of modern organic synthesis. uni-rostock.de

Below is a table representing typical conditions for these palladium-catalyzed reactions.

Reaction Type Catalyst System Base Solvent Typical Temperature Reference
Sonogashira CouplingPd(PPh₃)₄, CuIAmine (e.g., Et₃N, Et₂NH)Amine, DMF, or EtherRoom Temperature wikipedia.org
Suzuki-Miyaura CouplingPd(OAc)₂, SPhosK₂CO₃CH₃CN / H₂O100 °C uni-rostock.de

Other Transition Metal-Mediated Coupling Processes

Beyond palladium, other transition metals, particularly copper, play a crucial role in the coupling reactions of aryl halides and alkynes.

Copper-Catalyzed Couplings: Copper can also catalyze Sonogashira-type reactions independently of palladium. An asymmetric copper-catalyzed Sonogashira-type coupling between terminal alkynes and α-bromoamides has been developed, highlighting copper's unique catalytic capabilities in forming C-C bonds with bromo-compounds. nih.gov These reactions often proceed through different mechanisms, potentially involving radical species, and expand the toolkit for synthesizing complex alkynyl compounds. nih.gov

Nucleophilic Addition Reactions to the Alkyne Moiety

The carbon-carbon triple bond (alkyne moiety) in this compound is an electron-rich region, yet it can function as an electrophile and undergo nucleophilic addition reactions. smolecule.com This reactivity is enhanced by the presence of the electron-withdrawing phenyl ring, which is further activated by the fluorine substituent. vaia.com

When an alkyne bears strong electron-attracting groups, the carbon atoms of the triple bond become more electrophilic and thus more susceptible to attack by nucleophiles. vaia.com In a typical reaction, a nucleophile attacks one of the alkyne carbons, leading to the formation of a transient carbanion intermediate. This intermediate is then protonated or otherwise quenched to yield the final vinyl product. vaia.com The addition often proceeds with anti-stereochemistry, meaning the nucleophile and the proton add to opposite faces of the triple bond, resulting in a trans-alkene. vaia.com

Cyclization and Annulation Chemistry Derived from this compound and its Analogues

The dual functionality of a halogenated phenylacetylene (B144264) framework allows for powerful synthetic strategies involving the formation of new rings. Both intramolecular and intermolecular pathways have been developed, leading to a diverse array of heterocyclic and carbocyclic structures.

Intramolecular Cyclization to Heterocyclic Systems (e.g., Benzo[b]furans)

Analogues of this compound are valuable precursors for synthesizing fused heterocyclic systems like benzo[b]furans. An efficient method involves a copper-promoted hydration and annulation of 2-fluorophenylacetylene derivatives. nih.govmdpi.com The proposed mechanism begins with a nucleophilic substitution of the activated ortho-fluorine atom by a hydroxide (B78521) ion (from KOH), forming an unstable 2-alkynylphenol intermediate. nih.govbeilstein-journals.org This is followed by a copper-catalyzed intramolecular addition of the phenolate (B1203915) oxygen onto the alkyne (a 5-endo-dig cyclization) to construct the furan (B31954) ring. nih.govbeilstein-journals.org

A key study performing an intramolecular competition experiment on 1-bromo-2-(2-(2-fluorophenyl)ethynyl)benzene, a close analogue, revealed that the fluoro moiety serves as the leaving group, yielding 2-(2-bromophenyl)benzofuran as the major product. This demonstrates a reactivity order of F > Br under these copper-catalyzed annulation conditions. nih.gov

The scope of this reaction is broad, tolerating a variety of substituents on the phenylacetylene core. A summary of representative results for this transformation is provided below.

Substrate (2-fluorophenylacetylene derivative) Catalyst/Base Solvent/Temp Product (Benzo[b]furan derivative) Yield (%) Reference
(2-(2-fluorophenyl)ethynyl)benzeneCuI / KOHDMSO / 80 °C2-phenylbenzofuran95 nih.gov
1-(2-(2-fluorophenyl)ethynyl)-4-methoxybenzeneCuI / KOHDMSO / 80 °C2-(4-methoxyphenyl)benzofuran92 nih.gov
1-chloro-4-(2-(2-fluorophenyl)ethynyl)benzeneCuI / KOHDMSO / 80 °C2-(4-chlorophenyl)benzofuran96 nih.gov
2-(2-(2-fluorophenyl)ethynyl)thiopheneCuI / KOHDMSO / 80 °C2-(thiophen-2-yl)benzofuran85 nih.govbeilstein-journals.org

Intermolecular Annulation Strategies

Intermolecular annulation reactions provide a route to complex fused-ring systems by combining two different molecules. mdpi.com Phenylacetylene derivatives are excellent partners in such strategies. For instance, rhodium(III)-catalyzed C-H activation and annulation of 4-amino-2-quinolones with alkynes has been shown to be an effective method for preparing 3,4-fused 2-quinolones. nih.gov In these transformations, the alkyne acts as a two-carbon insertion partner. The reaction proceeds with high site- and regioselectivity, demonstrating the precise control achievable with modern transition metal catalysis. nih.gov Although not demonstrated specifically with this compound, its alkyne functionality makes it a suitable candidate for participating in similar intermolecular annulation cascades to construct polycyclic aromatic and heterocyclic scaffolds. nih.gov

C-H Activation and Functionalization Reactions Involving Arylacetylenes

Transition-metal-catalyzed C-H activation has emerged as a powerful strategy for the synthesis of complex molecules from simple precursors, offering high atom and step economy. sigmaaldrich.comnih.govbeilstein-journals.org In the context of arylacetylenes, C-H functionalization reactions, particularly those involving annulation, provide efficient routes to construct fused carbo- and heterocyclic scaffolds. These transformations often rely on directing groups to achieve high regioselectivity, guiding the metal catalyst to a specific C-H bond. sigmaaldrich.com

Rhodium(III)-catalyzed oxidative annulation of aromatic compounds with alkynes is a well-established method for synthesizing fused heterocycles like isoquinolines and indoles. researchgate.netchemrxiv.org For instance, rhodium complexes can catalyze the oxidative coupling between salicylaldehyde (B1680747) and phenylacetylene to produce flavonoids. researchgate.net The reaction mechanism is believed to involve the insertion of the alkyne's triple bond into a Rh-C bond formed via C-H activation. researchgate.net While specific studies on this compound are not prevalent, the tolerance of rhodium-catalyzed systems to halo-substituted substrates suggests its potential utility in similar transformations. hbni.ac.innih.gov For example, halo-substituted acetophenones react efficiently with alkynes under Rh(III) catalysis to yield the corresponding annulated products. hbni.ac.in

Palladium-catalyzed reactions also play a crucial role in the functionalization of arylacetylenes through C-H activation. uni-rostock.denih.gov Enol-directed cascade C-H functionalization and annulation of 2-aryl-1,3-dicarbonyls with vinylcyclopropanes is one such example, demonstrating the versatility of palladium catalysis in forming C-C and C-O bonds in a single operation. nih.gov The electronic nature of substituents on the phenylacetylene can influence the reaction outcomes in these catalytic systems.

The table below summarizes representative C-H activation and annulation reactions involving arylacetylenes, providing insight into the conditions that could be adapted for this compound.

Reaction TypeArylacetylene SubstrateCoupling PartnerCatalyst SystemConditionsProduct TypeReference
Oxidative CouplingPhenylacetyleneSalicylaldehydeRh(cod)(L-amino acid) / Cu(OAc)₂·H₂OToluene, 80 °CFlavonoid researchgate.net
C-H/N-O AnnulationInternal AlkynesHalo-substituted Acetophenones[CpRhCl₂]₂ / CsOAc1,2-dichloroethane, 80 °CIsoquinolines hbni.ac.in
Cascade AnnulationInternal AlkynesAryl Ketones / HOSA[CpRh(MeCN)₃](SbF₆)₂DCE, 80 °CN-Polycyclic Aromatic Hydrocarbons chemrxiv.orghbni.ac.in
Pd-Catalyzed AnnulationVinylcyclopropanes2-Aryl-1,3-dicarbonylsPd(OAc)₂Toluene, 110 °CDihydrofurans nih.gov

Hydrofunctionalization Reactions of Arylacetylenes (e.g., Hydroboration, Hydroarylation)

Hydrofunctionalization reactions of alkynes, where an E-H bond (E = B, C, N, etc.) adds across the triple bond, are fundamental transformations for producing substituted alkenes. The regioselectivity and stereoselectivity of these reactions are often controlled by the choice of catalyst and the electronic and steric nature of the alkyne substrate.

Hydroboration: The hydroboration of terminal alkynes is a highly reliable method for the synthesis of vinylboron compounds. masterorganicchemistry.com This reaction typically proceeds with anti-Markovnikov selectivity, placing the boron atom at the terminal carbon. masterorganicchemistry.comiith.ac.in Subsequent oxidation then yields aldehydes or ketones, while the vinylboronate esters themselves are versatile intermediates in cross-coupling reactions. masterorganicchemistry.com For halogenated phenylacetylenes, such as 3-fluorophenylacetylene (B1297516) and 4-bromophenylacetylene, hydroboration with pinacolborane (HBpin) using a neosilyllithium catalyst proceeds efficiently to give the anti-Markovnikov products in good yields. iith.ac.in Similarly, cobalt-catalyzed hydroboration of 2-fluorophenylacetylene has been shown to be highly efficient and selective. rsc.org These examples suggest that this compound would undergo hydroboration to yield the corresponding (E)-vinylboronate ester.

Hydroarylation: The addition of a C-H bond of an arene across an alkyne, or hydroarylation, provides a direct and atom-economical route to di- and tri-substituted alkenes. researchgate.netbohrium.comnih.gov Catalysts based on palladium, indium, and boron trifluoride have been employed for this transformation. researchgate.netbohrium.comnih.gov For instance, B(C₆F₅)₃ catalyzes the hydroarylation of various phenylacetylenes with phenols, showing tolerance for halogenated substrates. bohrium.com Indium(III) salts catalyze the intermolecular hydroarylation of meso-substituted BODIPYs with phenylacetylene. nih.gov Palladium complexes have also been used to catalyze the hydroarylation of phenylacetylene with sodium tetraphenylborate (B1193919) in water. researchgate.net The electronic properties of the substituents on both the arylacetylene and the arene coupling partner play a significant role in determining the reaction's efficiency and regioselectivity. bohrium.comescholarship.org

Another relevant transformation is the copper-promoted hydration and annulation of 2-fluorophenylacetylene derivatives. mdpi.combeilstein-journals.org This domino reaction involves the hydration of the C-F bond followed by an intramolecular cyclization to afford benzofurans, showcasing a unique hydrofunctionalization pathway. mdpi.combeilstein-journals.org

The table below details conditions for hydrofunctionalization reactions of related arylacetylenes.

Reaction TypeArylacetylene SubstrateReagentCatalyst SystemConditionsProduct TypeReference
Hydroboration3-Fluorophenylacetylene / 4-BromophenylacetylenePinacolborane (HBpin)LiCH₂SiMe₃Neat, 90 °C, 8 hAnti-Markovnikov Vinylboronate Ester iith.ac.in
Hydroboration2-FluorophenylacetylenePinacolborane (HBpin)Cobalt(II) complex / KOtBuTHF, rt, 20 minVinylboronate Ester rsc.org
HydroarylationPhenylacetylenesPhenolsB(C₆F₅)₃Dichloromethane, rt1,1-Diaryl Alkenes bohrium.com
HydroarylationPhenylacetyleneSodium Tetraphenylborate[bmpy]₂[Pd₂Cl₆]Water, rt, 3 hArylalkenes researchgate.net
Hydration/Annulation(2-(2-fluorophenyl)ethynyl)benzeneKOH / H₂OCuIDMSO, 80 °C, 4-8 h2-Phenylbenzofuran mdpi.combeilstein-journals.org

Polymerization Chemistry of Halogenated Phenylacetylenes

The polymerization of substituted acetylenes yields conjugated polymers with unique electronic and photophysical properties, making them interesting materials for applications in sensors, light-emitting diodes, and other organic electronics. rsc.orgrsc.orgkyoto-u.ac.jp Phenylacetylene and its derivatives are common monomers, and the presence of halogen substituents on the phenyl ring can significantly modulate the properties of the resulting polymers.

Transition metal catalysts, particularly those based on rhodium(I) and palladium, are highly effective for the polymerization of phenylacetylenes. rsc.orgrsc.orgkyoto-u.ac.jp Rhodium catalysts, such as [Rh(nbd)Cl]₂ (nbd = norbornadiene), are known to produce highly stereoregular poly(phenylacetylene)s with a cis-transoidal conformation. rsc.orgkyoto-u.ac.jp The polymerization of phenylacetylenes with electron-withdrawing groups in the para position often proceeds faster than those with electron-donating groups. rsc.org Rh(I) complexes have been successfully used for the copolymerization of phenylacetylene and 4-fluorophenylacetylene, yielding well-defined block copolymers. acs.org

Palladium-based catalysts have also demonstrated high activity for the polymerization of 1-halogen-2-phenylacetylene monomers under mild conditions. rsc.orgresearchgate.net This approach has been extended from 1-chloro-2-phenylacetylene to 1-bromo-2-phenylacetylene derivatives, yielding high molecular weight polymers with excellent solubility in common organic solvents. rsc.org The incorporation of functional units, such as tetraphenylethene (TPE), into these poly(1-halogen-2-phenylacetylene)s can impart desirable properties like aggregation-induced emission (AIE), making them suitable for applications as fluorescent chemical sensors. rsc.org

Given the successful polymerization of various bromo- and fluoro-substituted phenylacetylenes, it is anticipated that this compound can also be polymerized using similar rhodium or palladium catalyst systems to produce a novel halogenated poly(phenylacetylene) with distinct material properties.

The following table summarizes catalyst systems and resulting polymer characteristics for the polymerization of halogenated phenylacetylenes.

MonomerCatalyst SystemConditionsPolymer CharacteristicsReference
1-Bromo-2-phenylacetylene derivatives with TPE unitsPd-based catalystMild conditionsHigh molecular weight (Mw > 110,000), excellent solubility, Aggregation-Induced Emission (AIE) rsc.org
1-Chloro-2-phenylacetylene derivativesNHC-Pd / AgOTfNot specifiedHigh yield, functional group tolerance (e.g., aldehyde) researchgate.net
Phenylacetylene / 4-FluorophenylacetyleneRh(I)(nbd)(BiPh)(P(4-FC₆H₄)₃)TolueneControlled polymerization, well-defined block copolymers, stereoregular acs.org
Para-halogenated phenylacetylenes[Rh(nbd)Cl]₂THF, 293 KHigh molecular weight, cis-transoidal conformation rsc.org

Advanced Applications of 2 Bromo 3 Fluorophenylacetylene in Chemical Research

Role as a Building Block for Complex Organic Molecular Architectures

2-Bromo-3-fluorophenylacetylene serves as a fundamental building block for the construction of elaborate and functionally complex organic molecules. Its rigid phenylacetylene (B144264) core and orthogonally reactive sites are leveraged by synthetic chemists to access novel molecular frameworks that would be otherwise difficult to assemble.

The synthesis of polycyclic aromatic hydrocarbons (PAHs) and their heteroaromatic analogues is a significant area of research, driven by their unique electronic and photophysical properties. This compound is an ideal precursor for constructing these systems. The terminal alkyne can participate in a variety of cyclization and annulation reactions, while the bromo-substituent provides a handle for transition-metal-catalyzed cross-coupling reactions, such as the Sonogashira coupling, to extend the π-conjugated system. nih.gov

Methods for forming heteroatom-containing PAHs often involve the reaction of a halo-biaryl with a cyclic alkyne, generated in situ, in the presence of a transition metal catalyst. google.com The bromo-fluoro-phenyl motif of this compound can be incorporated into such synthetic strategies. Furthermore, the synthesis of fused polycyclic heteroaromatics can be achieved through processes involving successive carbon-fluorine (C-F) bond activation, a pathway relevant to fluorinated building blocks. researchgate.net The incorporation of boron into PAH frameworks, which can be facilitated by using bromo-functionalized precursors, has been shown to produce materials with deep LUMO levels, making them strong acceptors for applications in organic electronics. nih.gov

Table 1: Synthetic Methodologies for PAH Synthesis Utilizing Phenylacetylene Derivatives

Reaction Type Key Reagents/Catalysts Resulting Structure
Sonogashira Coupling Aryl halide, Pd catalyst, Cu(I) co-catalyst, Base Extended π-conjugated systems
Cycloaddition Reactions Dienophiles/Dipoles Polycyclic frameworks
Annulation via C-F Activation Arylboronic acids, Pd catalyst Fused heteroaromatic rings researchgate.net

This table illustrates common synthetic routes where a versatile building block like this compound can be employed.

The terminal alkyne group of this compound is a versatile functional handle for conversion into other important chemical moieties, including chiral alcohols. While direct asymmetric hydration of the alkyne is challenging, a two-step sequence involving hydration to the corresponding acetophenone (B1666503) followed by asymmetric reduction of the ketone provides a reliable route to enantiomerically enriched secondary alcohols. Alternatively, asymmetric hydroboration-oxidation protocols can be employed to access the corresponding chiral aldehyde or alcohol. The resulting chiral alcohols, bearing the bromo-fluoro-phenyl scaffold, are valuable intermediates for the synthesis of complex natural products and chiral ligands for asymmetric catalysis.

Contributions to Medicinal Chemistry Research

In medicinal chemistry, the precise control over a molecule's steric and electronic properties is paramount for optimizing its biological activity. The unique substitution pattern of this compound makes it a valuable precursor for compounds of pharmacological interest.

Heterocyclic structures are at the core of a vast number of pharmaceuticals. This compound is a key starting material for synthesizing a variety of these scaffolds. For instance, closely related dihalogenated acetophenones are widely used to synthesize heterocycles such as thiazoles and pyrazines. ossila.com Thiazole derivatives synthesized from such precursors have shown potential as correctors for the chloride transport defect in cystic fibrosis and as inhibitors of glutathione (B108866) S-transferase Omega 1. ossila.com The alkyne functionality in this compound enables its use in intramolecular cyclization reactions to form benzofurans or in multicomponent reactions to build complex quinolone skeletons, both of which are privileged scaffolds in drug discovery.

Structure-activity relationship (SAR) studies are fundamental to the drug discovery process, allowing medicinal chemists to understand how specific structural modifications impact a compound's biological activity. researcher.life The 2-bromo-3-fluoro substitution pattern is particularly useful for these studies.

The fluorine atom can significantly alter a molecule's properties by:

Modulating pKa: Increasing the acidity of nearby protons.

Enhancing Metabolic Stability: Blocking sites of oxidative metabolism.

Improving Binding Affinity: Through favorable electrostatic or hydrogen bonding interactions with protein targets.

The bromine atom serves a dual purpose. It acts as a sterically bulky, lipophilic group that can probe specific pockets in a binding site. More importantly, it is a versatile synthetic handle for late-stage functionalization via cross-coupling reactions (e.g., Suzuki, Stille, Buchwald-Hartwig), allowing for the rapid generation of a library of analogues for comprehensive SAR exploration.

Table 2: Role of Halogen Substituents in Structure-Activity Relationship (SAR) Studies

Substituent Property Impact on Pharmacological Profile
Fluorine High Electronegativity, Small Size Modulates electronics, blocks metabolism, can form H-bonds

| Bromine | Moderate Electronegativity, Larger Size, Synthetic Handle | Increases lipophilicity, serves as a point for diversification via cross-coupling |

This table summarizes the strategic utility of the specific halogen atoms present in this compound for medicinal chemistry applications.

Utilization in Materials Science Research

The rigid, planar structure and rich electronic features of this compound make it an attractive monomer for the synthesis of advanced functional materials. Its derivatives are being explored for applications in organic electronics, photonics, and sensor technology.

When polymerized, the phenylacetylene backbone can lead to conjugated polymers with interesting optical and electronic properties. The presence of bromine and fluorine allows for fine-tuning of these characteristics. For example, in the development of bromo-fluorinated poly(arylene ether ketone)s for photonic devices, the bromine content was used to precisely control the material's refractive index. researchgate.net Similarly, bromo-functionalized PAHs have been used to create donor-acceptor materials that exhibit thermally activated delayed fluorescence (TADF), with emissions extending into the deep-red and near-infrared regions, which is highly desirable for organic light-emitting diodes (OLEDs). nih.gov The combination of the rigid alkyne linker and the tunable electronic nature of the bromo-fluoro-phenyl ring makes this compound a promising building block for next-generation organic semiconductors and emissive materials.

Precursors for Functional Materials in Electronics and Photonics

This compound serves as a key monomer in the synthesis of conjugated polymers, which are the cornerstone of modern organic electronics and photonics. rsc.org The backbone of these materials consists of alternating single and multiple bonds, which results in a delocalized π-electron system responsible for their unique electronic and optical properties. rsc.org Phenylacetylene derivatives are particularly important in this context, as they can be polymerized to form poly(phenylacetylene)s (PPAs), which are known for their stability and processability. rsc.org

The primary method for polymerizing phenylacetylene monomers is through transition-metal-catalyzed cross-coupling reactions, with the Sonogashira coupling being one of the most robust and widely used techniques. wikipedia.orgresearchgate.net This reaction creates a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org this compound is an ideal substrate for such reactions due to its bifunctional nature:

The terminal alkyne group can react with an aryl halide.

The aryl bromide group can react with a terminal alkyne.

This dual reactivity allows it to be incorporated into polymer chains to create highly specific structures, such as oligo(p-phenyleneethynylene)s (OPEs), which are noted for their remarkable electronic and optical characteristics. scielo.org.mx By carefully selecting reaction partners and catalysts, researchers can synthesize a wide array of functional polymers with tailored properties. rsc.orgresearchgate.net The introduction of the fluorine and bromine atoms onto the phenyl ring is not arbitrary; these substituents play a crucial role in tuning the electronic properties (e.g., HOMO/LUMO energy levels) of the resulting polymer, thereby influencing its performance in a device. rsc.org

A typical Sonogashira polymerization reaction utilizing a monomer like this compound would involve the components listed in the table below.

ComponentRole in ReactionExample
Aryl Halide MonomerBuilding block with a halide leaving groupThis compound
Alkyne MonomerBuilding block with a terminal alkynePhenylacetylene
Palladium CatalystPrimary catalyst for the cross-coupling cyclePdCl₂(PPh₃)₂
Copper(I) Co-catalystFacilitates the formation of the key copper(I) acetylide intermediateCopper(I) iodide (CuI)
BaseNeutralizes the hydrogen halide byproduct and facilitates catalyst regenerationTriethylamine (Et₃N)
SolventProvides the reaction mediumTetrahydrofuran (THF) or Dimethylformamide (DMF)

This table illustrates the general components of a Sonogashira cross-coupling reaction used for the synthesis of conjugated polymers.

Role in Organic Electronic Materials Development (e.g., OLEDs, Semiconductors)

The conjugated polymers and oligomers synthesized from this compound are foundational to the development of organic electronic materials. mdpi.com These materials offer advantages over traditional inorganic materials, such as mechanical flexibility, lightweight nature, and the potential for low-cost fabrication. mdpi.com

Organic Light-Emitting Diodes (OLEDs): In OLEDs, an organic emissive layer is placed between two electrodes. When a voltage is applied, charge carriers (electrons and holes) are injected, which then recombine in the emissive layer to produce light. The color and efficiency of this light emission are determined by the molecular structure of the organic material. patsnap.com By incorporating monomers like this compound, chemists can precisely control the electronic structure of the emissive polymer. The fluorine atom, being the most electronegative element, can significantly alter the energy levels of the polymer's frontier molecular orbitals, which is a key strategy for tuning the emission color, often towards the blue spectrum, which is historically challenging for organic materials. researchgate.net

Radiochemistry: Implications for Fluorine-18 Labeling Strategies in Tracer Synthesis

The structure of this compound holds significant implications for the field of radiochemistry, particularly for the synthesis of tracers for Positron Emission Tomography (PET). radiopaedia.org PET is a powerful molecular imaging technique that relies on the detection of radiation from a positron-emitting isotope, with Fluorine-18 (¹⁸F) being the most widely used due to its near-ideal half-life (109.8 min) and low positron energy. nih.govnih.gov

The key to PET is the ability to attach ¹⁸F to a biologically active molecule that targets a specific process or receptor in the body. This compound is a promising precursor for a two-stage tracer synthesis strategy.

Stage 1: Radiofluorination: The aryl bromide in the molecule serves as a handle for the introduction of nucleophilic [¹⁸F]fluoride. nih.gov In a nucleophilic aromatic substitution (SₙAr) reaction, the non-radioactive bromine atom can be displaced by [¹⁸F]F⁻ to form [¹⁸F]-2,3-difluorophenylacetylene. While this reaction on unactivated aromatic rings can be challenging, modern methods using transition metal mediators (e.g., copper) have expanded the scope of this transformation to include electron-neutral and even electron-rich aromatic systems. acs.org

Stage 2: Conjugation: Once the ¹⁸F label is incorporated, the resulting molecule possesses a terminal alkyne. This functional group is exceptionally useful for attaching the radiolabeled synthon to a larger, complex biomolecule (e.g., a peptide, antibody, or small molecule inhibitor) that provides the biological targeting. This is often achieved through highly efficient and specific reactions like the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."

This two-step approach is advantageous because the harsh conditions often required for the initial radiofluorination step can be performed on a small, robust precursor. The subsequent conjugation to the sensitive biomolecule can then be carried out under mild, biocompatibility conditions. This strategy makes this compound an implicated precursor for the development of novel PET tracers.

StepReaction TypeRole of this compound DerivativePurpose
1. Radiolabeling Nucleophilic Aromatic SubstitutionThe aryl bromide acts as a leaving group, replaced by [¹⁸F]fluoride.To incorporate the positron-emitting ¹⁸F isotope onto a stable, small molecule scaffold.
2. Conjugation Azide-Alkyne Cycloaddition ("Click Chemistry")The terminal alkyne of the now-radiolabeled molecule reacts with an azide-functionalized biomolecule.To attach the ¹⁸F-labeled tag to a targeting vector for in-vivo imaging.

This table outlines a potential strategy for using this compound as a precursor in the synthesis of PET radiotracers.

Spectroscopic Characterization and Structural Elucidation of 2 Bromo 3 Fluorophenylacetylene

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise structure of organic molecules in solution. By analyzing the behavior of atomic nuclei in a magnetic field, NMR provides information on the chemical environment, connectivity, and spatial relationships of atoms.

Proton (¹H) and fluorine-19 (¹⁹F) NMR are fundamental for characterizing 2-Bromo-3-fluorophenylacetylene.

The ¹H NMR spectrum is expected to show distinct signals for the acetylenic proton and the three aromatic protons. The acetylenic proton (≡C-H) would appear as a singlet in a characteristic downfield region. The three aromatic protons would present a complex multiplet pattern due to spin-spin coupling between themselves (H-H coupling) and with the adjacent fluorine atom (H-F coupling). The specific chemical shifts and coupling constants are diagnostic of the 1,2,3-substitution pattern on the benzene (B151609) ring.

The ¹⁹F NMR spectrum provides direct information about the fluorine environment. jeol.com For this compound, the spectrum would exhibit a single resonance for the fluorine atom at the C-3 position. The multiplicity of this signal would be a multiplet due to coupling with the neighboring aromatic protons. The chemical shift is characteristic of a fluorine atom attached to an aromatic ring. nih.gov

Predicted ¹H and ¹⁹F NMR Data for this compound

NucleusPredicted Chemical Shift (δ) ppmMultiplicityCoupling Constants (Hz)Assignment
¹H~3.5s-Acetylenic H
¹H~7.1-7.6mJH-H, JH-FAromatic H
¹⁹F~-110 to -115mJF-HAromatic F

Diffusion-Ordered Spectroscopy (DOSY) is an advanced NMR technique that separates the signals of different species in a mixture based on their diffusion coefficients, which correlate with molecular size and shape. kyushu-u.ac.jpox.ac.uk While not typically used for the primary structural elucidation of a pure compound, DOSY NMR is invaluable for assessing the purity of a sample of this compound.

In a DOSY experiment, all proton signals belonging to the this compound molecule would align along the same diffusion coefficient axis, distinguishing them from signals of impurities, solvents, or reaction byproducts, which would have different diffusion rates. mdpi.comlibretexts.org This method allows for the non-invasive "virtual separation" of components in a solution, confirming that all observed signals belong to a single molecular entity.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For this compound (C₈H₄BrF), high-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming its elemental composition.

The most characteristic feature in the mass spectrum would be the isotopic pattern of the molecular ion peak [M]⁺. Due to the presence of bromine, which has two stable isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), the molecular ion will appear as a pair of peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity, separated by two mass units.

Analysis of the fragmentation pattern in the mass spectrum provides further structural confirmation. Common fragmentation pathways for halobenzenes include the loss of the halogen atoms. For this compound, key predicted fragments would correspond to the loss of a bromine atom [M-Br]⁺, a fluorine atom [M-F]⁺, or the entire ethynyl (B1212043) group [M-C₂H]⁺. Tandem MS (MS/MS) experiments could be used to isolate the molecular ion and induce fragmentation, providing clearer data on these breakdown pathways. ox.ac.uk

Predicted Mass Spectrometry Data for this compound

m/z (Mass/Charge)Ion FormulaInterpretation
199.95 / 201.95[C₈H₄⁷⁹BrF]⁺ / [C₈H₄⁸¹BrF]⁺Molecular Ion [M]⁺ / [M+2]⁺
121.00[C₈H₄F]⁺Fragment from loss of Br
175.00[C₈H₄Br]⁺Fragment from loss of F
174.97 / 176.97[C₆H₄⁷⁹BrF]⁺ / [C₆H₄⁸¹BrF]⁺Fragment from loss of C₂

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. The frequencies of these vibrations are characteristic of specific functional groups and bonds.

The IR spectrum of this compound is expected to show several key absorption bands. A sharp, weak band around 3300 cm⁻¹ corresponds to the ≡C-H stretch of the terminal alkyne. numberanalytics.com The C≡C triple bond stretch would appear as a weak to medium band in the 2100-2150 cm⁻¹ region. The presence of the fluorine and bromine atoms would give rise to C-F and C-Br stretching vibrations, typically found in the 1000-1300 cm⁻¹ and 500-600 cm⁻¹ regions, respectively. Aromatic C=C stretching vibrations would be observed in the 1400-1600 cm⁻¹ range. Vibrational spectra of related fluorophenylacetylenes have been analyzed in detail, providing a strong basis for these assignments. nih.gov

Raman spectroscopy, which is complementary to IR, would also be useful. The C≡C triple bond stretch, which can be weak in the IR spectrum of symmetrically substituted alkynes, is often strong and readily identifiable in the Raman spectrum.

Characteristic Vibrational Frequencies for this compound

Vibrational ModeExpected Wavenumber (cm⁻¹)Technique
≡C-H stretch~3300IR
C≡C stretch~2120IR, Raman
Aromatic C=C stretch1400-1600IR, Raman
C-F stretch1000-1300IR
C-Br stretch500-600IR

UV/Vis and Fluorescence Spectroscopy for Electronic Structure and Optical Properties

UV/Vis spectroscopy provides information about the electronic transitions within a molecule. The phenylacetylene (B144264) system constitutes the primary chromophore, which absorbs UV light, promoting electrons from π to π* orbitals. The bromine and fluorine atoms act as auxochromes, modifying the absorption profile. They are expected to cause a slight bathochromic (red) shift of the absorption maxima compared to unsubstituted phenylacetylene due to the extension of conjugation through their lone pairs of electrons.

Fluorescence spectroscopy measures the emission of light from a molecule after it has been electronically excited. Simple halogenated aromatic compounds are often not strongly fluorescent, as the heavy atoms (especially bromine) can promote intersystem crossing to the triplet state, which then deactivates non-radiatively. Therefore, this compound is not expected to be a strong fluorophore, though weak emission may be detectable. Studies on related aromatic systems help in understanding these photophysical properties. mdpi.com

X-ray Crystallography for Solid-State Structure Determination of Related Compounds and Intermediates

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. While a crystal structure for this compound itself may not be readily available, the technique is widely applied to its precursors, intermediates, and derivatives.

For instance, X-ray diffraction studies on related organometallic intermediates or products formed from this compound would unambiguously confirm the atomic connectivity and provide precise bond lengths and angles. Furthermore, analysis of the crystal packing can reveal important intermolecular interactions, such as π-stacking of the aromatic rings or halogen bonding involving the bromine atom, which influence the material's solid-state properties. The use of heavy atoms like bromine can also be advantageous in solving the phase problem during structure determination.

Table of Mentioned Compounds

Microwave Spectroscopy for Rotational Transition Analysis

Microwave spectroscopy is a high-resolution technique that probes the quantized rotational energy levels of molecules in the gas phase. libretexts.orgwikipedia.org By measuring the frequencies of transitions between these levels, highly precise information about a molecule's moments of inertia can be obtained. This, in turn, allows for the accurate determination of molecular geometry, including bond lengths and angles. wikipedia.org For a molecule to be observable by microwave spectroscopy, it must possess a permanent electric dipole moment. libretexts.orgtaylorfrancis.com The interaction of this dipole moment with the oscillating electric field of the microwave radiation induces the rotational transitions. libretexts.org

As of the latest literature review, specific experimental microwave spectroscopy data for this compound is not publicly available. The study of this particular molecule's rotational spectrum has not yet been reported in peer-reviewed journals. However, the principles of microwave spectroscopy and data from closely related molecules can provide significant insight into the expected characteristics of its rotational spectrum.

The analysis of the rotational spectrum of this compound would begin with the prediction of its rotational constants (A, B, and C) using quantum chemical calculations. These constants are inversely proportional to the moments of inertia about the principal axes of the molecule. Due to the unsymmetrical substitution on the phenyl ring, this compound is an asymmetric top molecule, meaning its three principal moments of inertia are distinct (Ia ≠ Ib ≠ Ic).

To illustrate the type of data obtained from such an analysis, the rotational and centrifugal distortion constants for the related molecules 2-fluorophenylacetylene and 3-fluorophenylacetylene (B1297516) are presented below. A study on 2-fluorophenylacetylene successfully assigned 76 lines in its microwave spectrum, leading to the determination of its rotational and distortion constants. csus.edu For 3-fluorophenylacetylene, 89 transitions were analyzed to determine its spectroscopic parameters. csus.edufluoromart.com

Table 1: Spectroscopic Constants for 2-Fluorophenylacetylene

Parameter Value
A (MHz) 2949.419100(92)
B (MHz) 1495.780700(63)
C (MHz) 992.230260(36)
DJ (MHz) 0.00003700(72)
DJK (MHz) 0.0005440(26)
DK (MHz) 0.0004070(50)
dj (MHz) 0.00001130(36)
dk (MHz) 0.0003160(39)

Data sourced from a study on the microwave spectrum of 2-fluorophenylacetylene. csus.edu

Table 2: Spectroscopic Constants for 3-Fluorophenylacetylene

Parameter Value
A (MHz) 3383.73821(33)
B (MHz) 1180.97617(16)
C (MHz) 875.26172(12)
ΔJ (kHz) 0.0382(13)
ΔJK (kHz) 1.316(21)
δJ (Hz) 13.93(56)
δK (Hz) 180.3(60)

Data sourced from a chirped-pulse Fourier-transform microwave spectroscopy study. csus.edufluoromart.com

The substitution of a hydrogen atom with a much heavier bromine atom in this compound would significantly increase the moments of inertia, leading to smaller rotational constants compared to the fluorophenylacetylene analogs. The position of the bromine and fluorine atoms would also influence the magnitude of the dipole moment components along the principal axes, affecting the intensities of the observed rotational transitions. A full rotational spectroscopic study would involve measuring the spectra of different isotopologues (e.g., substituting 13C) to precisely determine the molecular structure through methods like Kraitchman's substitution analysis.

Theoretical and Computational Investigations of 2 Bromo 3 Fluorophenylacetylene

Quantum Chemical Calculations for Electronic and Geometric Structure

Quantum chemical calculations are fundamental to predicting the electronic and geometric properties of molecules. For 2-Bromo-3-fluorophenylacetylene, both Density Functional Theory (DFT) and ab initio methods are employed to provide a detailed picture of its molecular architecture. While specific studies on this compound are not extensively documented, data from closely related fluorophenylacetylenes offer valuable comparative insights.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of molecules. Studies on related fluorophenylacetylenes, such as 2-fluorophenylacetylene and 3-fluorophenylacetylene (B1297516), have utilized DFT methods like B3LYP with various basis sets (e.g., 6-311+G(d,p)) to determine optimized geometries, rotational constants, and dipole moments. csus.eduresearchgate.net These calculations reveal how the position of the fluorine atom influences the electronic distribution within the molecule.

For this compound, DFT calculations would be crucial in determining the impact of both the bromine and fluorine substituents on the phenyl ring and the acetylene (B1199291) moiety. The electron-withdrawing nature of both halogens is expected to significantly affect the molecule's frontier molecular orbitals (HOMO and LUMO), which in turn dictates its reactivity in various chemical reactions. For instance, in nucleophilic aromatic substitution (SNAr) reactions, the presence of electron-withdrawing groups like the acetylene function is known to stabilize the anionic Meisenheimer complex intermediate, and DFT can quantify this stabilization energy. colby.edu

Table 1: Calculated Electronic Properties of Phenylacetylene (B144264) Analogs

Compound Method/Basis Set HOMO (eV) LUMO (eV) Dipole Moment (D)
2-Fluorophenylacetylene B3LYP/6-311+G(2d,p) - - 1.720
3-Fluorophenylacetylene B3LYP/6-311++G(d,p) - - -

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, provide a high level of theory for structural and electronic calculations. Methods such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory are often used for more accurate energy and geometry predictions. For fluorophenylacetylenes, ab initio calculations have been used to predict molecular structures and relative energies of different conformers and have shown good agreement with experimental data from microwave spectroscopy. csus.eduresearchgate.net

Mechanistic Pathway Elucidation through Computational Modeling

Computational modeling is a powerful tool for elucidating the mechanisms of chemical reactions, providing insights into transition states, reaction energetics, and the influence of the reaction environment.

Understanding the reaction mechanism of this compound in various transformations, such as cross-coupling reactions or cycloadditions, requires the identification and characterization of transition states. Computational methods can map the potential energy surface of a reaction, locating the minimum energy pathways and the high-energy transition state structures. The energy difference between the reactants and the transition state determines the activation energy, which is a key factor in reaction kinetics. colby.edu

For example, in a Sonogashira coupling reaction, which is a common method for synthesizing substituted alkynes, computational modeling can elucidate the elementary steps of the catalytic cycle, including oxidative addition, transmetalation, and reductive elimination. colby.edu The energetics of each step, influenced by the electronic nature of the bromo and fluoro substituents, can be calculated to understand the rate-determining step of the reaction.

The solvent can have a profound effect on reaction rates and mechanisms. Computational models, such as the Polarizable Continuum Model (PCM), can be used to simulate the presence of a solvent and calculate its effect on the energies of reactants, intermediates, and transition states. acs.org For reactions involving charged or highly polar species, such as the Meisenheimer complex in SNAr reactions, solvent stabilization can be significant. colby.edu

Modeling the entire catalytic cycle of a reaction involving this compound, for instance in a palladium-catalyzed process, involves calculating the structures and energies of all catalytic intermediates and transition states. colby.edu This provides a comprehensive understanding of the catalyst's role and how the ligands and substituents on the substrate influence the efficiency and selectivity of the reaction.

Intermolecular Interaction Studies (e.g., Hydrogen Bonding, π-Interactions)

The non-covalent interactions that this compound can participate in are crucial for understanding its physical properties, such as its crystal packing and behavior in condensed phases.

Studies on fluorophenylacetylenes have revealed the presence of various intermolecular interactions, including C-H···π and C-H···F hydrogen bonds. core.ac.ukmdpi.com In the crystal structures of 2- and 3-fluorophenylacetylene, C-H···π interactions are observed to be a dominant packing motif. core.ac.uk The acetylenic C-H group can act as a hydrogen bond donor, interacting with the π-system of the phenyl ring of a neighboring molecule.

For this compound, the presence of the bromine atom introduces the possibility of halogen bonding (C-Br···X), another important non-covalent interaction. Computational studies can quantify the strength and directionality of these hydrogen and halogen bonds, as well as π-π stacking interactions between the aromatic rings. These calculations are essential for predicting crystal structures and understanding polymorphism. mdpi.com

Table 2: Common Intermolecular Interactions in Halogenated Phenylacetylenes

Interaction Type Donor Acceptor Typical Energy (kcal/mol)
Hydrogen Bond C-H (acetylenic) π-system (phenyl ring) 1-3
Hydrogen Bond C-H (aromatic) F 0.5-1.5
Halogen Bond C-Br Lewis Base (e.g., O, N, π-system) 1-5

Note: The energy values are typical ranges and can vary depending on the specific molecular environment.

Structure-Reactivity Relationship Prediction and Design

The reactivity of an aromatic acetylene like this compound is intrinsically linked to the electronic and steric effects imposed by its substituents. The bromine and fluorine atoms at the ortho and meta positions, respectively, modulate the electron density of the phenyl ring and the acetylenic moiety. Computational chemistry provides powerful tools to quantify these effects and predict how the molecule will behave in various chemical reactions.

Predicting Electronic Effects and Reactivity

A primary method for predicting the influence of substituents on the reactivity of aromatic compounds is the Hammett equation. This linear free-energy relationship correlates reaction rates and equilibrium constants for side-chain reactions of meta- and para-substituted benzene (B151609) derivatives. wikipedia.org The equation is given by:

log(k/k₀) = σρ

Where:

k is the rate constant for the substituted reactant.

k₀ is the rate constant for the unsubstituted reactant (phenylacetylene in this case).

σ (sigma) is the substituent constant, which depends on the nature and position of the substituent.

ρ (rho) is the reaction constant, which depends on the nature of the reaction but not on the substituent.

The substituents on this compound are ortho and meta to the ethynyl (B1212043) group. While the Hammett equation was originally formulated for meta and para substituents, ortho constants also exist, though they can be complicated by steric effects. Both fluorine and bromine are electron-withdrawing groups due to their high electronegativity (inductive effect), but they can also act as weak π-donors through resonance. For these halogens, the inductive effect typically dominates.

Table 1: Hammett Substituent Constants (σ) for Bromo and Fluoro Groups

Substituent Position σ Value Effect Type
Fluoro meta (σ_m) +0.34 Inductive withdrawing
Bromo ortho (σ_o) +0.23 Inductive withdrawing

| Total (Approx.) | - | +0.57 | Strongly withdrawing |

Note: Hammett constants can vary slightly depending on the reaction and solvent. The values presented are generally accepted figures.

The positive sum of the σ values (+0.57) indicates that the combination of a meta-fluoro and an ortho-bromo substituent strongly withdraws electron density from the phenyl ring and the acetylene group. This has several predictable consequences for reactivity:

Acidity of the Acetylenic Proton: The electron-withdrawing nature of the halogens stabilizes the corresponding acetylide anion formed upon deprotonation. Therefore, this compound is predicted to be a stronger acid (have a lower pKa) than unsubstituted phenylacetylene. Studies on para-substituted phenylacetylenes have experimentally confirmed that electron-withdrawing groups increase acidity. mst.edu

Susceptibility to Nucleophilic Attack: The electron-deficient nature of the aromatic ring makes it more susceptible to nucleophilic aromatic substitution (SNAr), should a suitable leaving group be present or reaction conditions force the elimination of one of the halogens. colby.edu

Reactivity in Cycloadditions: In reactions like the copper-catalyzed azide-alkyne cycloaddition (CuAAC), electron-deficient alkynes are often more reactive. mdpi.com Computational models using Density Functional Theory (DFT) can predict the activation barriers for such reactions.

Designing Derivatives through Computational Modeling

Computational models, particularly those using DFT, are instrumental in designing new molecules with tailored reactivity. mdpi.comacs.org By calculating key electronic and structural parameters, chemists can screen potential derivatives in silico before attempting synthesis.

Key predictable parameters include:

Frontier Molecular Orbitals (HOMO/LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial. A lower LUMO energy indicates greater susceptibility to nucleophilic attack, while a higher HOMO energy suggests greater reactivity towards electrophiles. For this compound, the electron-withdrawing groups are expected to lower the energies of both the HOMO and LUMO compared to phenylacetylene.

Molecular Electrostatic Potential (MEP): An MEP map visualizes the charge distribution on the molecule's surface. It would show electron-poor (blue) regions around the acetylenic proton and the aromatic ring, highlighting sites for nucleophilic attack, and electron-rich (red) regions around the halogens' lone pairs.

Calculated pKa: The acidity of the terminal alkyne can be calculated and correlated with experimental values, allowing for the design of derivatives with specific acid-base properties.

This predictive approach allows for the rational design of novel phenylacetylene derivatives. For instance, if a synthetic target required a more acidic acetylenic proton for a specific coupling reaction, computational models could identify substituent patterns (like adding a nitro group) that would achieve this, guiding synthetic efforts and minimizing trial-and-error experimentation. acs.orgwehi.edu.au

Conclusion and Future Research Directions

Summary of Key Research Findings on 2-Bromo-3-fluorophenylacetylene

This compound is a halogenated aromatic compound recognized for its utility as a versatile building block in organic synthesis. Its molecular structure, featuring a bromine atom, a fluorine atom, and an acetylene (B1199291) group on a benzene (B151609) ring, allows for a range of chemical transformations.

Key research findings have primarily centered on its role in cross-coupling reactions, where the bromine and ethynyl (B1212043) groups serve as reactive handles for the formation of new carbon-carbon and carbon-heteroatom bonds. For instance, the bromine atom can be readily displaced through nucleophilic substitution reactions or participate in palladium-catalyzed couplings like the Suzuki-Miyaura reaction. smolecule.com The terminal alkyne functionality allows for participation in Sonogashira cross-coupling reactions, enabling the introduction of various substituents. nih.gov

Research has also demonstrated the utility of related fluorophenylacetylene derivatives in the synthesis of heterocyclic compounds. For example, copper-promoted hydration and annulation of 2-fluorophenylacetylene derivatives have been shown to be an effective method for synthesizing benzo[b]furans and benzo[b]thiophenes. beilstein-journals.orgbeilstein-journals.orgnih.govbeilstein-journals.org In these reactions, the fluorine atom can act as a leaving group in intramolecular cyclization processes. beilstein-journals.orgnih.gov Competition experiments involving substrates with both fluorine and bromine have shown that the reactivity order can be F > Br > Cl, highlighting the nuanced reactivity imparted by the specific halogen substitution. nih.gov

While direct research on the biological activity of this compound is not extensively documented, the presence of halogen atoms in organic molecules is known to enhance properties like lipophilicity, which can be advantageous in drug development. smolecule.com The synthesis of complex benzofuran (B130515) derivatives, some of which exhibit anticancer properties, has been achieved using related fluorophenylacetylene precursors. scispace.comacgpubs.org

Emerging Trends in Halogenated Arylacetylene Chemistry

The chemistry of halogenated arylacetylenes is a dynamic field, continually evolving with the development of novel synthetic methodologies and the demand for advanced materials. Several emerging trends are shaping the future of this area:

Green Chemistry and Sustainable Synthesis: There is a growing emphasis on developing more environmentally benign synthetic routes. noahchemicals.com This includes the use of less toxic reagents, milder reaction conditions, and catalytic systems that can be recycled. noahchemicals.comcas.org For instance, the development of metal-free strategies and the use of visible-light-driven reactions are gaining traction. acs.orgacs.org

Photocatalysis and Enzyme Catalysis: The use of light to drive chemical reactions (photocatalysis) and the application of enzymes as catalysts are rapidly expanding areas in organic synthesis. cas.org These methods offer high selectivity and can often be performed under mild conditions, reducing energy consumption and by-product formation. cas.org

Flow Chemistry: Continuous flow processes are being increasingly adopted for the synthesis of halogenated compounds. mt.com This technology offers enhanced safety, particularly for managing exothermic reactions, improved scalability, and often leads to higher yields and purity compared to traditional batch methods. mt.com

Late-Stage Functionalization: A significant trend involves the introduction of halogenated arylacetylene motifs into complex molecules at a late stage of the synthesis. This allows for the rapid diversification of drug candidates and other functional molecules, enabling the exploration of structure-activity relationships.

Development of Novel Catalytic Systems: Research continues to focus on creating more efficient and selective catalysts for reactions involving halogenated arylacetylenes. This includes the design of novel ligands for transition metals like palladium and copper to improve their performance in cross-coupling reactions. escholarship.org

Prospective Research Avenues for this compound in Advanced Organic Synthesis and Materials Science

The unique structural features of this compound open up numerous possibilities for future research in both organic synthesis and materials science.

In Advanced Organic Synthesis:

Synthesis of Complex Heterocycles: Building on existing work with related compounds, this compound could be a key precursor for the synthesis of novel and densely substituted heterocyclic systems. mdpi.com The differential reactivity of the bromo, fluoro, and alkynyl groups could be exploited in sequential, one-pot reactions to build molecular complexity efficiently.

Development of Bioactive Molecules: The compound serves as an excellent scaffold for creating libraries of novel compounds for biological screening. smolecule.com By systematically modifying the molecule through reactions at its three functional points, researchers can explore its potential in developing new pharmaceuticals. scispace.com For example, it could be used to synthesize fluorinated analogues of known bioactive compounds, potentially enhancing their efficacy or metabolic stability.

Natural Product Synthesis: The structural motif present in this compound could be incorporated into the synthesis of complex natural products or their analogues, potentially leading to compounds with interesting biological activities.

In Materials Science:

Organic Semiconductors: Arylacetylenes are known to be promising materials for organic electronics, such as organic field-effect transistors (OFETs) and organic photovoltaic (OPV) cells. acs.org The introduction of fluorine and bromine atoms can modulate the electronic properties, solubility, and solid-state packing of these materials. Future work could involve synthesizing polymers and oligomers from this compound to investigate their performance as p-type semiconductors. acs.org

Flame Retardant Materials: Halogenated compounds are widely used as flame retardants. numberanalytics.com Research could explore the incorporation of this compound into polymer backbones to enhance their fire-resistant properties.

Wave-Transparent Composites: Poly(silylene arylacetylene)s have been investigated for their use in wave-transparent composites due to their low dielectric constant and thermal stability. rsc.org The inclusion of fluorine, particularly in the form of -CF3 groups, has been shown to improve the dielectric properties of such materials. rsc.org Future studies could investigate the synthesis of polymers from this compound for applications in advanced composites for aerospace and electronics.

Functional Polymers: The acetylene group can be polymerized to create conjugated polymers with interesting optical and electronic properties. The presence of the halogens would further tune these properties, making them suitable for applications in sensors, dyes, and pigments. numberanalytics.com

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.